![molecular formula C12H17N3O3 B1432073 Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate CAS No. 1803586-21-1](/img/structure/B1432073.png)
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate
Overview
Description
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is also known by its IUPAC name, ethyl 6-(2-(dimethylamino)acetamido)picolinate . This compound is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a dimethylamino group, and an acetamido group attached to the pyridine ring.
Preparation Methods
The synthesis of ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate typically involves the reaction of 6-aminonicotinic acid with ethyl chloroformate and dimethylamine . The reaction conditions generally include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at a controlled temperature, often under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Chemistry
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions, such as:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to form amines or alcohols using lithium aluminum hydride.
- Substitution Reactions : The dimethylamino group can be replaced by other nucleophiles, expanding its utility in synthetic chemistry.
Biology
In biological research, this compound is utilized for studying enzyme inhibition and exploring biological pathways involving pyridine derivatives. Its potential applications include:
- Antimicrobial Activity : Research has indicated that pyridine derivatives exhibit antimicrobial properties against various pathogens. This compound may demonstrate similar efficacy due to its structural characteristics .
- Enzyme Inhibition Studies : The compound can be used to investigate the inhibition of specific enzymes, potentially leading to therapeutic developments for diseases linked to those enzymes .
Industrial Applications
In the industrial sector, this compound is valuable in:
- Production of Specialty Chemicals : It acts as a building block for synthesizing agrochemicals and other industrial products.
- Buffering Agent : It has been noted for its use as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study highlighted the effectiveness of pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Enzyme Inhibition Research : Investigations into enzyme inhibition have revealed that compounds with similar structures can effectively inhibit kinase activities associated with inflammatory diseases, suggesting potential therapeutic roles for this compound in treating conditions like cancer and autoimmune disorders .
Mechanism of Action
The mechanism of action of ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-2-pyridinecarboxylate: This compound lacks the dimethylamino and acetamido groups, making it less versatile in terms of chemical reactivity and biological activity.
Ethyl 6-(2-aminoacetamido)pyridine-2-carboxylate: This compound has an amino group instead of a dimethylamino group, which can result in different chemical and biological properties.
Ethyl 6-(2-(methylamino)acetamido)pyridine-2-carboxylate: This compound has a methylamino group instead of a dimethylamino group, which can affect its reactivity and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Biological Activity
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
Chemical Structure and Properties
This compound is characterized by its pyridine core substituted with a dimethylamino acetamido group at the 6-position. This unique structure contributes to its biological activity and reactivity in various chemical environments.
The compound interacts with specific molecular targets, primarily enzymes and receptors involved in various biological pathways. Its mechanism of action may involve:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which may play a role in its biological effects.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0048 mg/mL |
Staphylococcus aureus | 5.64 to 77.38 µM |
Candida albicans | 16.69 to 78.23 µM |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In studies, it demonstrated significant inhibition of parasite growth at concentrations as low as 3 µM, indicating a potential therapeutic application in treating malaria .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antiparasitic Efficacy : A study reported that compounds similar to this compound showed a reduction in the viability of P. falciparum below 10% at certain concentrations .
- Antimicrobial Potency : Another study demonstrated that derivatives of pyridine compounds, including this compound, exhibited strong antibacterial activity against both Bacillus subtilis and Pseudomonas aeruginosa, with MIC values ranging from 4.69 to 22.9 µM .
- Mechanistic Insights : Research into the compound's mechanism suggested that it may act through multiple pathways, including enzyme inhibition and receptor modulation, which could explain its diverse biological effects .
Properties
IUPAC Name |
ethyl 6-[[2-(dimethylamino)acetyl]amino]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-4-18-12(17)9-6-5-7-10(13-9)14-11(16)8-15(2)3/h5-7H,4,8H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZMTQFBBBRUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)NC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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